3,3,3-Trichloro-2-methyl-1-propene
Overview
Description
3,3,3-Trichloro-2-methyl-1-propene is an organic compound with the molecular formula C₄H₅Cl₃. It is a chlorinated derivative of propene and is known for its reactivity due to the presence of three chlorine atoms and a methyl group attached to the propene backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,3,3-Trichloro-2-methyl-1-propene can be synthesized through the dehydration of 1,1,1-trichloro-2-methyl-2-propanol (chloretone). This process involves the use of amines as catalysts to facilitate the dehydration reaction . The reaction conditions typically include elevated temperatures and the presence of a dehydrating agent.
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where chloretone is subjected to dehydration in the presence of suitable catalysts. The process is optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,3,3-Trichloro-2-methyl-1-propene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Addition Reactions: The double bond in the propene moiety can participate in addition reactions with electrophiles and nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols.
Addition Reactions: Reagents such as hydrogen halides, halogens, and water can add across the double bond.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are used.
Major Products Formed
Substitution Reactions: Products include derivatives where chlorine atoms are replaced by other functional groups.
Addition Reactions: Products include halogenated alkanes and alcohols.
Oxidation and Reduction: Products include various oxidized or reduced forms of the original compound.
Scientific Research Applications
3,3,3-Trichloro-2-methyl-1-propene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrially important compounds
Mechanism of Action
The mechanism of action of 3,3,3-Trichloro-2-methyl-1-propene involves its reactivity due to the presence of chlorine atoms and the double bond. The compound can interact with various molecular targets, including nucleophiles and electrophiles, leading to the formation of new chemical bonds and products. The pathways involved include substitution, addition, and redox reactions .
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trichloro-2-methyl-2-propene: An isomer with similar reactivity but different structural arrangement.
3-Chloro-2-methyl-1-propene: A compound with fewer chlorine atoms, leading to different reactivity and applications
Uniqueness
3,3,3-Trichloro-2-methyl-1-propene is unique due to the presence of three chlorine atoms, which significantly influence its chemical behavior and reactivity. This makes it a valuable compound in various synthetic and industrial applications .
Properties
IUPAC Name |
3,3,3-trichloro-2-methylprop-1-ene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5Cl3/c1-3(2)4(5,6)7/h1H2,2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIZNASPCDNJRSP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(Cl)(Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5Cl3 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5021677 | |
Record name | 3,3,3-Trichloro-2-methyl-1-propene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5021677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.44 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4749-27-3 | |
Record name | 3,3,3-Trichloro-2-methylpropene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004749273 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,3,3-Trichloro-2-methyl-1-propene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5021677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3,3-TRICHLORO-2-METHYLPROPENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4CWK4E9TXD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.